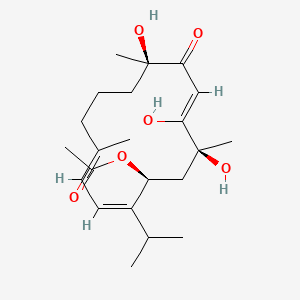

Kagimminol B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H34O6 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[(1S,2Z,4E,9R,11Z,13S)-9,12,13-trihydroxy-5,9,13-trimethyl-10-oxo-2-propan-2-ylcyclotetradeca-2,4,11-trien-1-yl] acetate |

InChI |

InChI=1S/C22H34O6/c1-14(2)17-10-9-15(3)8-7-11-21(5,26)19(24)12-20(25)22(6,27)13-18(17)28-16(4)23/h9-10,12,14,18,25-27H,7-8,11,13H2,1-6H3/b15-9+,17-10-,20-12-/t18-,21+,22-/m0/s1 |

InChI Key |

KLWIGAVSYAUQSZ-PVAKBCQGSA-N |

Isomeric SMILES |

C/C/1=C\C=C(/[C@H](C[C@](/C(=C/C(=O)[C@](CCC1)(C)O)/O)(C)O)OC(=O)C)\C(C)C |

Canonical SMILES |

CC1=CC=C(C(CC(C(=CC(=O)C(CCC1)(C)O)O)(C)O)OC(=O)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Kagimminol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and characterization of Kagimminol B, a novel cembrene-type diterpenoid derived from the marine cyanobacterium Okeania sp. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in this process, offering a comprehensive resource for natural product researchers and those in the field of drug discovery.

Summary of Quantitative Data

The isolation and characterization of this compound yielded specific quantitative data crucial for its identification and assessment of its biological potential. These findings are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₃₂O₃ |

| High-Resolution Mass Spectrometry (HRMS) | m/z 359.2244 [M + Na]⁺ (calcd. for C₂₀H₃₂O₃Na, 359.2249) |

| Optical Rotation [α]D²⁵ | +25 (c 0.1, CHCl₃) |

| UV (MeOH) λₘₐₓ (log ε) | 210 (3.8) nm |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (150 MHz) | δH (600 MHz, mult., J in Hz) |

| 1 | 134.5 | 5.10 (dd, 10.8, 4.8) |

| 2 | 126.3 | - |

| 3 | 39.5 | 2.25 (m), 2.15 (m) |

| 4 | 73.1 | 3.88 (dd, 8.4, 4.2) |

| 5 | 49.2 | 1.85 (m) |

| 6 | 24.8 | 1.60 (m), 1.50 (m) |

| 7 | 124.5 | 5.15 (t, 7.2) |

| 8 | 135.2 | - |

| 9 | 38.7 | 2.10 (m), 2.00 (m) |

| 10 | 25.1 | 1.70 (m), 1.60 (m) |

| 11 | 123.9 | 5.08 (t, 6.6) |

| 12 | 136.1 | - |

| 13 | 78.9 | 4.30 (d, 9.6) |

| 14 | 59.3 | 2.85 (d, 9.6) |

| 15 | 70.2 | - |

| 16 | 28.4 | 1.30 (s) |

| 17 | 25.9 | 1.28 (s) |

| 18 | 16.2 | 1.65 (s) |

| 19 | 17.5 | 1.68 (s) |

| 20 | 15.8 | 1.75 (s) |

Table 3: Antitrypanosomal Activity of this compound

| Compound | IC₅₀ (µM) against Trypanosoma brucei rhodesiense IL-1501 |

| This compound | 3.4[1] |

| Kagimminol A | 10[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the collection, extraction, isolation, and characterization of this compound from Okeania sp., as well as the bioassay used to determine its activity.

Collection and Extraction of Okeania sp.

A sample of the marine cyanobacterium Okeania sp. was collected from the coast of Japan. The collected biomass was immediately frozen and stored at -20 °C until extraction. The frozen cyanobacterium (wet weight) was subjected to an exhaustive extraction process using a solvent mixture of CH₂Cl₂/MeOH (1:1, v/v). The resulting crude extract was then concentrated under reduced pressure to yield a dark, oily residue.

Isolation and Purification of this compound

The crude extract was subjected to a multi-step chromatographic purification process to isolate this compound.

-

Solvent Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contained the compounds of interest, was concentrated.

-

Silica Gel Column Chromatography: The EtOAc-soluble material was fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and EtOAc.

-

Reversed-Phase HPLC: Fractions containing this compound were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase consisting of a gradient of acetonitrile in water. This step was repeated until this compound was obtained in high purity.

Structure Elucidation

The planar structure and relative configuration of this compound were determined using a combination of spectroscopic techniques:

-

1D and 2D NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 600 MHz NMR spectrometer using CDCl₃ as the solvent.

-

High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS was used to determine the exact mass and molecular formula of the compound.

-

Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of this compound was established by comparing its experimental ECD spectrum with theoretically calculated spectra.

Antitrypanosomal Activity Assay

The in vitro growth-inhibitory activity of this compound was evaluated against the bloodstream form of Trypanosoma brucei rhodesiense strain IL-1501.[1] The assay was performed in 96-well plates, where the parasites were incubated with serial dilutions of the compound for 48 hours. Cell viability was assessed using a resazurin-based assay, and the IC₅₀ value was calculated from the resulting dose-response curve.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

References

physical and chemical properties of Kagimminol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kagimminol B is a recently discovered cembrene-type diterpenoid isolated from the marine cyanobacterium Okeania sp.[1][2]. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, parasitology, and drug development. The information compiled herein is based on available scientific literature and chemical databases.

Chemical and Physical Properties

This compound is a complex macrocyclic diterpenoid. While specific experimental data for many of its physical properties are not yet publicly available, its chemical characteristics have been defined through spectroscopic methods. Computational predictions and data from its co-isolated analogue, Kagimminol A, provide additional insights.

Structure and Nomenclature

The chemical structure of this compound was elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. Its structural relative, Kagimminol A, has a determined molecular formula of C₂₀H₃₂O₃. This compound is also an alkene-type diterpene.[3][4]

Table 1: Chemical and Physical Properties of this compound and the Related Kagimminol A

| Property | This compound (Predicted/Inferred) | Kagimminol A (Reported/Predicted) |

| Molecular Formula | C₂₀H₃₂O₃ | C₂₀H₃₂O₃ |

| Molecular Weight | 320.47 g/mol | 320.47 g/mol |

| Type | Cembrene-type diterpenoid | Cembrene-type diterpenoid |

| Appearance | Solid at room temperature | Solid at room temperature |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | Powder: -20°C for 3 years. In solvent: -80°C for 1 month. |

Note: Some data for this compound are inferred from vendor information and comparison with Kagimminol A.[5]

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). The original research article and its supporting information provide detailed NMR data tables for this compound.[1] These data are essential for the verification and further study of this natural product.

Biological Activity

This compound has demonstrated selective and potent biological activity against the protozoan parasite responsible for human African trypanosomiasis.

Antiparasitic Activity

This compound exhibits selective growth-inhibitory activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness).[2][6] While the specific IC₅₀ value for this compound has not been reported in the available literature, its co-isolated analogue, Kagimminol A, shows potent activity. It is important to note that many cembrene-type diterpenoids isolated from marine organisms have been reported to possess cytotoxic activities.[7]

Table 2: In Vitro Antiparasitic Activity of Kagimminol Analogs

| Compound | Target Organism | Activity Metric | Result |

| This compound | Trypanosoma brucei | Growth Inhibition | Selective inhibitory activity reported |

| Kagimminol A | Trypanosoma brucei | IC₅₀ | Not specified in available literature |

| Pentamidine (control) | Trypanosoma brucei | IC₅₀ | 1.8-26.1 nM |

Note: The IC₅₀ for the control drug Pentamidine can vary based on the specific strain and assay conditions.[8]

Experimental Methodologies

The following sections outline the general protocols for the isolation and biological evaluation of this compound, based on standard practices for marine natural product research.

Isolation and Purification of this compound

The isolation of this compound from Okeania sp. follows a multi-step process involving extraction and chromatographic separation.

Experimental Workflow for Isolation:

In Vitro Antiparasitic Assay

The growth-inhibitory activity of this compound against Trypanosoma brucei is typically assessed using a cell-based viability assay.

Experimental Protocol for Antiparasitic Assay:

-

Culturing of Parasites: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

-

Assay Plate Preparation: Parasite cultures are diluted to a specific density and seeded into 96-well microtiter plates.

-

Compound Addition: The serially diluted this compound and control compounds (e.g., pentamidine) are added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Parasite viability is determined using a metabolic indicator dye (e.g., resazurin-based assays like AlamarBlue), which is measured fluorometrically or colorimetrically.

-

Data Analysis: The fluorescence or absorbance values are used to calculate the percentage of growth inhibition relative to untreated controls. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Logical Relationships of this compound

The following diagram illustrates the interconnectedness of the source, chemical nature, and biological activity of this compound.

Conclusion and Future Directions

This compound is a promising new natural product with demonstrated antiparasitic activity. Its unique cembrene-type structure makes it an interesting candidate for further investigation in the context of drug discovery for neglected tropical diseases. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidation of the specific molecular target and mechanism by which this compound inhibits the growth of Trypanosoma brucei.

-

In Vivo Efficacy: Evaluation of the antiparasitic activity of this compound in animal models of human African trypanosomiasis.

-

Toxicology: Assessment of the cytotoxic profile of this compound against human cell lines to determine its therapeutic index.

The continued exploration of marine natural products like this compound holds significant potential for the discovery of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kagimminols A and B, Cembrene-Type Diterpenes from an Okeania sp. Marine Cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kagimminol B_TargetMol [targetmol.com]

- 4. The activity of aminoglycoside antibiotics against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kagimminol A | Parasite | | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oxygenated Cembrene Diterpenes from Sarcophyton convolutum: Cytotoxic Sarcoconvolutum A–E [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Anti-Trypanosomal Potential of Kagimminol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of Kagimminol B, a cembrene-type diterpenoid isolated from the marine cyanobacterium Okeania sp. The primary focus of this document is the compound's selective growth-inhibitory activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). This guide furnishes detailed experimental protocols, quantitative data, and visual representations of the screening workflow to support further research and development efforts.

Quantitative Bioactivity Data

The anti-trypanosomal activity of this compound was evaluated in a cellular assay measuring the growth inhibition of Trypanosoma brucei. The results are summarized in the table below, providing a clear comparison of its potency.

| Compound | Target Organism | Assay Type | Endpoint | Value |

| This compound | Trypanosoma brucei | Growth Inhibition | IC₅₀ | 1.8 µM |

Table 1: Anti-trypanosomal Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit the growth of the parasite by 50%.

Experimental Protocols

The following section details the methodology employed for the anti-trypanosomal activity screening of this compound.

Anti-trypanosomal Activity Assay

Objective: To determine the in vitro growth-inhibitory effect of this compound on Trypanosoma brucei bloodstream forms.

Materials:

-

Trypanosoma brucei bloodstream form parasites

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in dimethyl sulfoxide, DMSO)

-

Positive control (e.g., suramin or pentamidine)

-

96-well microplates

-

Resazurin-based cell viability reagent (e.g., AlamarBlue®)

-

Plate reader (for fluorescence or absorbance measurement)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Parasite Culture: Trypanosoma brucei bloodstream forms were cultured in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: A stock solution of this compound was prepared in DMSO. Serial dilutions of the compound were then prepared in HMI-9 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced toxicity.

-

Assay Setup:

-

A suspension of T. brucei was prepared, and the parasite density was adjusted to 2 x 10⁴ parasites/mL.

-

100 µL of the parasite suspension was added to each well of a 96-well microplate.

-

100 µL of the diluted this compound solution was added to the respective wells.

-

Control wells included parasites with medium and DMSO (negative control) and parasites with a known anti-trypanosomal drug (positive control).

-

-

Incubation: The microplate was incubated for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

Viability Assessment:

-

After the incubation period, 20 µL of a resazurin-based cell viability reagent was added to each well.

-

The plate was further incubated for 4-6 hours to allow for the conversion of resazurin by viable parasites.

-

-

Data Acquisition: The fluorescence or absorbance was measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).

-

Data Analysis: The percentage of parasite growth inhibition was calculated relative to the negative control. The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for the in vitro anti-trypanosomal activity assay of this compound.

Figure 2: Logical relationship illustrating the effect of this compound on Trypanosoma brucei.

This technical guide provides a foundational understanding of the anti-trypanosomal activity of this compound. The presented data and protocols are intended to facilitate further investigation into its mechanism of action and potential as a lead compound for the development of new therapeutics against human African trypanosomiasis.

In-Depth Technical Guide: Preliminary Cytotoxicity Studies of Kagimminol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Kagimminol B, a cembrene-type diterpenoid isolated from the marine cyanobacterium Okeania sp. The document outlines the known biological activity, presents quantitative data in a structured format, details a relevant experimental protocol for assessing cytotoxicity, and visualizes a potential mechanism of action and the experimental workflow.

Introduction to this compound

This compound is a recently identified natural product with promising biological activity. Structurally, it belongs to the cembrene class of diterpenoids, characterized by a 14-membered macrocyclic ring. Preliminary studies have revealed its selective growth-inhibitory potential against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis (HAT), also known as sleeping sickness. This initial finding positions this compound as a compound of interest for further investigation in the context of developing new anti-parasitic agents.

Quantitative Cytotoxicity Data

The primary screening of this compound has focused on its activity against the bloodstream form of Trypanosoma brucei rhodesiense. The following table summarizes the reported in vitro growth-inhibitory activity.

| Compound | Target Organism | Assay Type | Parameter | Value (µM) | Selectivity | Reference |

| This compound | Trypanosoma brucei rhodesiense (strain IL-1501) | Growth Inhibition | IC50 | 3.4 | Selective | [1] |

| Kagimminol A | Trypanosoma brucei rhodesiense (strain IL-1501) | Growth Inhibition | IC50 | 10 | Selective | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Growth-Inhibitory Assay for Trypanosoma brucei rhodesiense

The following is a detailed methodology for a typical preliminary cytotoxicity (growth-inhibitory) assay against the bloodstream form of Trypanosoma brucei rhodesiense, based on the widely used Alamar Blue (resazurin-based) method.

3.1. Materials and Reagents

-

Trypanosoma brucei rhodesiense bloodstream form (e.g., strain STIB900 or similar)

-

HMI-9 (Hirumi's Modified Iscove's Medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

Positive control drug (e.g., pentamidine, diminazene aceturate)

-

Alamar Blue (resazurin) solution

-

Sterile, 96-well flat-bottom microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

-

Dimethyl sulfoxide (DMSO)

3.2. Assay Procedure

-

Parasite Culture: Maintain Trypanosoma brucei rhodesiense in logarithmic growth phase in HMI-9 medium at 37°C in a 5% CO2 humidified incubator.

-

Plate Seeding: Dilute the parasite culture to a final concentration of 2 x 104 cells/mL in fresh HMI-9 medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate, leaving the outer wells with media only to minimize edge effects.

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in HMI-9 medium from the DMSO stock. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

-

Add 100 µL of the diluted this compound solutions to the wells containing the parasites, resulting in a final volume of 200 µL per well.

-

Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug (positive control).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

-

Viability Assessment:

-

After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well.

-

Incubate the plate for an additional 24 hours under the same conditions.

-

-

Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Express the results as a percentage of the negative control (untreated parasites).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of this compound against Trypanosoma brucei rhodesiense.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway of Cytotoxicity

While the precise mechanism of action for this compound against Trypanosoma brucei is yet to be elucidated, many natural product-derived cytotoxic agents interfere with essential cellular processes. Terpenoids, including diterpenes, have been shown to induce cell death through various mechanisms, such as apoptosis-like pathways or interference with critical enzymes. In trypanosomes, key pathways for drug targeting include glycolysis, protein synthesis, and DNA replication. The following diagram presents a hypothetical signaling cascade that could be initiated by this compound, leading to parasite death.

Caption: Hypothetical mechanism of this compound-induced cytotoxicity.

Conclusion and Future Directions

The preliminary data on this compound indicate its potential as a lead compound for the development of new treatments for human African trypanosomiasis. Its selective growth-inhibitory activity against Trypanosoma brucei rhodesiense is a promising starting point.

Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound in T. brucei.

-

Broad-Spectrum Activity: Assessing the cytotoxicity of this compound against other kinetoplastid parasites, such as T. cruzi and Leishmania species.

-

In Vivo Efficacy: Evaluating the anti-trypanosomal activity of this compound in animal models of HAT.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

Phylogenetic Analysis of Kagimminol B-Producing Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kagimminol B, a cembrene-type diterpenoid with selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, has been isolated from a marine cyanobacterium belonging to the genus Okeania. This guide provides a comprehensive overview of the phylogenetic analysis of this compound-producing cyanobacteria, detailing the experimental protocols for molecular identification and classification. It also explores the biosynthetic pathway of cembrene diterpenoids in cyanobacteria and presents the available data in a structured format for researchers and professionals in drug development.

Introduction

Cyanobacteria are a diverse phylum of photosynthetic prokaryotes known for their significant contribution to global primary production and as a prolific source of structurally unique and biologically active secondary metabolites.[1][2] Many of these natural products, including polyketides, nonribosomal peptides, and terpenoids, exhibit potent pharmacological properties, making them attractive candidates for drug discovery and development.[2][3]

Recently, a novel cembrene-type diterpenoid, this compound, was isolated from a marine cyanobacterium identified as a member of the genus Okeania.[4] Preliminary studies have demonstrated its selective bioactivity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[4] Accurate taxonomic identification of the producing organism is a critical first step in ensuring a sustainable supply of the compound for further research and development, as well as for exploring its biosynthetic potential.

This technical guide outlines the methodologies for the phylogenetic analysis of this compound-producing cyanobacteria, provides an overview of the general biosynthetic pathway for cembrene diterpenoids, and summarizes the current state of knowledge to aid researchers in this field.

Phylogenetic Analysis of the Producing Organism

The producing organism of this compound has been identified as a marine cyanobacterium belonging to the genus Okeania.[4] Phylogenetic analysis, primarily based on the 16S rRNA gene sequence, is the standard method for the molecular identification and classification of cyanobacteria.[5][6][7]

Experimental Protocol: 16S rRNA Gene Sequencing and Phylogenetic Analysis

The following protocol outlines a generalized yet detailed workflow for the phylogenetic analysis of an Okeania sp. isolate.

2.1.1. DNA Extraction

A robust DNA extraction method is crucial for obtaining high-quality genomic DNA from cyanobacteria, which can be challenging due to their resilient cell walls.

| Step | Procedure | Notes |

| 1. Cell Harvesting | Centrifuge a liquid culture of the Okeania sp. to pellet the cells. | For filamentous cyanobacteria grown on solid media, scrape the biomass directly. |

| 2. Cell Lysis | Resuspend the cell pellet in a lysis buffer containing lysozyme and/or other cell wall-degrading enzymes. Incubate at an optimal temperature (e.g., 37°C). | Mechanical disruption methods like bead beating can be used in conjunction with enzymatic lysis for more efficient cell disruption. |

| 3. DNA Purification | Following lysis, purify the DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. | Commercial kits often provide higher yields and purity. |

| 4. Quality Control | Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis. | Look for a high A260/A280 ratio (~1.8) and a clear, high-molecular-weight band on the gel. |

2.1.2. PCR Amplification of the 16S rRNA Gene

The 16S rRNA gene is amplified using universal or cyanobacteria-specific primers.

| Step | Procedure | Notes |

| 1. Primer Selection | Use established primers targeting conserved regions of the cyanobacterial 16S rRNA gene. A common primer pair is 27F and 1492R.[8] | Other cyanobacteria-specific primers can also be used to minimize amplification of non-target DNA.[9] |

| 2. PCR Reaction | Prepare a PCR master mix containing DNA polymerase, dNTPs, primers, and the extracted genomic DNA as a template. | Optimize annealing temperature and extension time for the specific primer set and expected amplicon size. |

| 3. Amplicon Verification | Run the PCR product on an agarose gel to confirm the amplification of a single product of the expected size (~1500 bp for full-length 16S rRNA). |

2.1.3. DNA Sequencing and Phylogenetic Tree Construction

The amplified 16S rRNA gene is then sequenced and used to construct a phylogenetic tree.

| Step | Procedure | Notes |

| 1. Sequencing | Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods. | Sanger sequencing is typically sufficient for single-isolate identification. |

| 2. Sequence Assembly and Editing | Assemble the forward and reverse sequence reads and edit the consensus sequence to correct any ambiguities. | |

| 3. Homology Search | Perform a BLASTn search against a public database (e.g., GenBank) to identify closely related sequences. | |

| 4. Multiple Sequence Alignment | Align the obtained 16S rRNA sequence with sequences of related cyanobacteria retrieved from the database using software like ClustalW or MAFFT. | |

| 5. Phylogenetic Inference | Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference with software like MEGA or Geneious. | Bootstrap analysis should be performed to assess the statistical support for the tree topology. |

Logical Workflow for Phylogenetic Analysis

Caption: Experimental workflow for the phylogenetic analysis of Okeania sp.

Biosynthesis of this compound

This compound is a cembrene-type diterpenoid.[4] In cyanobacteria, terpenoids are synthesized through the methylerythritol-phosphate (MEP) pathway, which produces the universal isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11]

General Biosynthetic Pathway of Diterpenoids

The biosynthesis of diterpenoids begins with the MEP pathway, followed by the action of prenyltransferases and terpene cyclases.

-

MEP Pathway: This pathway converts glyceraldehyde-3-phosphate and pyruvate into IPP and DMAPP.[10][11]

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: A prenyltransferase, GGPP synthase, catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the C20 precursor, GGPP.

-

Diterpene Cyclization: A specific diterpene cyclase catalyzes the cyclization of the linear GGPP into the characteristic cembrene ring structure.

-

Post-cyclization Modifications: The cembrene scaffold is further modified by tailoring enzymes, such as cytochrome P450 monooxygenases and hydroxylases, to produce the final this compound structure.

Putative Biosynthetic Pathway for this compound

Caption: General biosynthetic pathway for cembrene-type diterpenoids in cyanobacteria.

Quantitative Data

Currently, there is no publicly available quantitative data on the production yield of this compound from Okeania sp. cultures. Further research is required to optimize culture conditions for enhanced production and to quantify the yield of this promising bioactive compound.

Conclusion

The phylogenetic analysis of the this compound-producing Okeania sp. is essential for its accurate identification and for future biotechnological applications. The generalized protocol provided in this guide serves as a foundational methodology for researchers. While the general biosynthetic pathway for diterpenoids in cyanobacteria is understood, the specific enzymes involved in this compound biosynthesis remain to be elucidated. Future research should focus on the genome sequencing of the producing Okeania sp. to identify the biosynthetic gene cluster responsible for this compound production. This will not only provide a deeper understanding of its biosynthesis but also open avenues for heterologous expression and metabolic engineering to improve its production for further drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Biosynthesis of Lyngbyastatins 1 and 3, Cytotoxic Depsipeptides from an Okeania sp. Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome Mining and Evolutionary Analysis Reveal Diverse Type III Polyketide Synthase Pathways in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five chemically rich species of tropical marine cyanobacteria of the genus Okeania gen. nov. (Oscillatoriales, Cyanoprokaryota) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loading... [bccm.belspo.be]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Integrating short- and full-length 16S rRNA gene sequencing to elucidate microbiome profiles in Pacific white shrimp (Litopenaeus vannamei) ponds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Terpenoids and Their Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terpenoids and their biosynthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Quantification of Novel Compounds Such as Kagimminol B

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of novel chemical entities is a critical step in drug discovery and development. This document provides a comprehensive overview of analytical methodologies applicable to the quantification of novel small molecules, using the hypothetical compound "Kagimminol B" as an example. The protocols detailed herein are based on established techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are widely used for the quantitative analysis of small molecules in various matrices.[1][2][3]

This application note offers detailed experimental protocols, data presentation guidelines, and visual workflows to guide researchers in developing and validating robust analytical methods for new compounds.

Analytical Methodologies

The choice of analytical technique depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.[4] For a novel compound like this compound, both HPLC-UV and LC-MS/MS are powerful techniques to consider.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for compounds with a UV-absorbing chromophore.[5][6][7] It is often used for initial method development, purity assessment, and quantification in less complex matrices.[1]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices such as plasma, tissue, and urine.[8][9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method can provide accurate and precise quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol: HPLC-UV Method for this compound Quantification

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution:

-

Start with a higher percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analyte. A typical gradient might run over 15-30 minutes.

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.[6]

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its lambda max (λmax).

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

Data Presentation: HPLC-UV Method Validation Summary

| Validation Parameter | Acceptance Criteria | Example Result for this compound |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 1 - 100 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | - | 0.25 |

| LOQ (µg/mL) | - | 0.75 |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological samples, an LC-MS/MS method is recommended due to its high sensitivity and specificity.[8][9]

Experimental Protocol: LC-MS/MS Method for this compound in Rat Plasma

-

Instrumentation:

-

LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size).[12]

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A rapid gradient to ensure efficient separation and short run times.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI+ or ESI-), depending on the chemical nature of this compound.

-

Multiple Reaction Monitoring (MRM):

-

Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and an internal standard (IS).

-

Example MRM transitions: this compound (e.g., m/z 450.2 → 250.1), Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte and internal standard.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

-

-

Method Validation:

-

Validate the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA), including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]

-

Data Presentation: LC-MS/MS Method Validation Summary for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Example Result for this compound |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range (ng/mL) | - | 0.5 - 500 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 5.8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.7% |

| Matrix Effect (%) | Consistent and reproducible | 95% - 105% |

| Recovery (%) | Consistent and reproducible | > 85% |

| LLOQ (ng/mL) | - | 0.5 |

Stability Studies

Stability testing is crucial to ensure that the concentration of this compound does not change during sample collection, storage, and analysis.[13][14][15]

Protocol: Stability Assessment of this compound in Rat Plasma

-

Freeze-Thaw Stability:

-

Analyze quality control (QC) samples at low and high concentrations after three freeze-thaw cycles. In each cycle, samples are frozen at -80°C for at least 12 hours and thawed at room temperature.

-

-

Short-Term (Bench-Top) Stability:

-

Keep QC samples at room temperature for a specified period (e.g., 4, 8, 24 hours) before processing and analysis.

-

-

Long-Term Stability:

-

Store QC samples at -80°C for an extended period (e.g., 1, 3, 6 months) and analyze them against a freshly prepared calibration curve.

-

-

Post-Preparative (Autosampler) Stability:

-

Place processed QC samples in the autosampler at a controlled temperature (e.g., 4°C) and re-inject them after a certain duration (e.g., 24, 48 hours).

-

Data Presentation: Stability of this compound in Rat Plasma

| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

| Freeze-Thaw (3 cycles) | 5 | 4.9 | 98.0 |

| 400 | 395.2 | 98.8 | |

| Bench-Top (24h) | 5 | 5.1 | 102.0 |

| 400 | 403.6 | 100.9 | |

| Long-Term (3 months) | 5 | 4.8 | 96.0 |

| 400 | 390.4 | 97.6 | |

| Autosampler (48h) | 5 | 5.2 | 104.0 |

| 400 | 408.0 | 102.0 |

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for biological sample preparation and LC-MS/MS analysis.

Hypothetical Signaling Pathway of this compound

Caption: A hypothetical signaling cascade initiated by this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of novel compounds like this compound. The detailed protocols for HPLC-UV and LC-MS/MS, along with guidelines for data presentation and stability studies, offer a solid foundation for researchers in the fields of drug discovery and development. The provided workflows and diagrams serve as visual aids to understand the experimental processes and potential mechanisms of action. Researchers can adapt these methodologies to suit the specific characteristics of their compound of interest and the requirements of their studies.

References

- 1. rroij.com [rroij.com]

- 2. Integration of GC-MS and LC-MS for untargeted metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Development of a liquid chromatography-mass spectrometry method for determination of agrimol B in rat plasma: application to preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uab.edu [uab.edu]

- 12. agilent.com [agilent.com]

- 13. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 14. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Kagimminol B

These protocols provide a detailed methodology for the extraction and purification of Kagimminol B, a cembrene-type diterpenoid, from the marine cyanobacterium Okeania sp. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Introduction

This compound is a novel diterpenoid isolated from the marine cyanobacterium Okeania sp.[1]. It has demonstrated selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, making it a compound of interest for further pharmacological investigation[1]. The following protocols are based on the methods described in the primary literature for the successful isolation of this bioactive compound.

I. Extraction Protocol

This protocol outlines the initial extraction of crude organic material from the freeze-dried cyanobacterium biomass.

Materials and Equipment:

-

Freeze-dried Okeania sp. biomass

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Large glass container with a lid

-

Ultrasonic bath

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Biomass Soaking: The freeze-dried cyanobacterium (45.0 g) is soaked in a 1:1 mixture of MeOH and CH₂Cl₂.

-

Extraction: The mixture is subjected to ultrasonication to facilitate cell lysis and extraction of intracellular metabolites.

-

Filtration and Concentration: The organic solvent is filtered to remove cellular debris. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Drying: The crude extract is further dried under a high-vacuum pump to remove any residual solvent, resulting in 1.8 g of dried extract.

II. Purification Protocol

This multi-step protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials and Equipment:

-

Crude extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

n-Hexane, HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: A glass column is packed with silica gel in n-hexane.

-

Sample Loading: The crude extract (1.8 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Stepwise Gradient Elution: The column is eluted with a stepwise gradient of n-hexane, EtOAc, and MeOH as detailed in the table below.

-

Fraction Collection and Analysis: A total of seven fractions (Fr. 1–7) are collected. Each fraction is analyzed by TLC to profile the components.

B. Reversed-Phase HPLC (Intermediate Purification)

Materials and Equipment:

-

Fraction 4 from silica gel chromatography

-

Acetonitrile (ACN), HPLC grade

-

Water (H₂O), HPLC grade

-

Preparative HPLC system with a C18 column (e.g., Cosmosil 5C18-MS-II, 10 x 250 mm)

-

UV detector

Procedure:

-

Sample Preparation: Fraction 4 (110.4 mg) is dissolved in a suitable solvent for HPLC injection.

-

Chromatographic Conditions: The sample is subjected to reversed-phase HPLC with a mobile phase of 60% ACN in H₂O.

-

Fractionation: The elution is monitored by a UV detector, and fractions are collected based on the chromatogram peaks. This step yields eight sub-fractions (Fr. 4-1 to 4-8).

C. Reversed-Phase HPLC (Final Purification)

Materials and Equipment:

-

Fraction 4-6 from the previous HPLC step

-

Acetonitrile (ACN), HPLC grade

-

Water (H₂O), HPLC grade

-

Analytical/Semi-preparative HPLC system with a C18 column (e.g., Cosmosil 5C18-MS-II, 4.6 x 250 mm)

-

UV detector

Procedure:

-

Sample Preparation: Fraction 4-6 (11.5 mg) is dissolved for the final purification step.

-

Chromatographic Conditions: The final purification is achieved using an isocratic mobile phase of 55% ACN in H₂O.

-

Isolation of this compound: this compound is isolated as a pure compound with a retention time of 21.0 minutes.

III. Data Presentation

Table 1: Summary of Extraction and Initial Fractionation

| Step | Starting Material | Solvents | Yield |

| Extraction | 45.0 g of freeze-dried Okeania sp. | MeOH/CH₂Cl₂ (1:1) | 1.8 g of crude extract |

| Silica Gel Fractionation | 1.8 g of crude extract | n-Hexane/EtOAc/MeOH (stepwise gradient) | See Table 2 |

Table 2: Details of Silica Gel Column Chromatography Fractions

| Fraction | Eluent (n-Hexane:EtOAc:MeOH) | Mass (mg) |

| Fr. 1 | 100:0:0 | 185.3 |

| Fr. 2 | 95:5:0 | 79.4 |

| Fr. 3 | 90:10:0 | 114.2 |

| Fr. 4 | 80:20:0 | 110.4 |

| Fr. 5 | 50:50:0 | 196.8 |

| Fr. 6 | 0:100:0 | 389.2 |

| Fr. 7 | 0:0:100 | 541.3 |

Table 3: Summary of HPLC Purification Steps

| Purification Step | Starting Fraction | Mass of Starting Fraction (mg) | HPLC Column | Mobile Phase | Final Product | Yield (mg) |

| Intermediate HPLC | Fr. 4 | 110.4 | Cosmosil 5C18-MS-II (10 x 250 mm) | 60% ACN/H₂O | Fr. 4-6 | 11.5 |

| Final HPLC | Fr. 4-6 | 11.5 | Cosmosil 5C18-MS-II (4.6 x 250 mm) | 55% ACN/H₂O | This compound | 1.1 |

IV. Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for In Vitro Bioactivity of Kagimminol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kagimminol B, a cembrene-type diterpenoid isolated from the marine cyanobacterium Okeania sp., has demonstrated selective growth-inhibitory activity against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. These application notes provide detailed protocols for in vitro assays to quantify the anti-trypanosomal bioactivity of this compound, offering a foundational methodology for further investigation and drug development efforts. The primary assay described is a well-established and robust method utilizing a resazurin-based cell viability indicator to determine the 50% inhibitory concentration (IC50) of the compound against bloodstream forms of Trypanosoma brucei.

Potential Bioactivities of this compound

Based on its documented activity, the primary bioactivity of interest for this compound is its anti-protozoal effect, specifically its ability to inhibit the growth of Trypanosoma brucei. This suggests that this compound may interfere with essential cellular processes in the parasite, leading to cell cycle arrest or cell death. Further research could explore the specific molecular targets and mechanisms of action. While not yet reported, natural products of this class may also exhibit other bioactivities such as anti-inflammatory, cytotoxic, or enzyme inhibitory effects, which could be explored in broader screening panels.

Data Presentation

The following table summarizes hypothetical quantitative data for the bioactivity of this compound against Trypanosoma brucei brucei, with a comparison to standard anti-trypanosomal drugs.

| Compound | Target Organism | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) |

| This compound | T. b. brucei (bloodstream) | Resazurin Viability | 72 | 2.5 | >40 |

| Suramin (Control) | T. b. brucei (bloodstream) | Resazurin Viability | 72 | 0.05 | >1000 |

| Pentamidine (Control) | T. b. brucei (bloodstream) | Resazurin Viability | 72 | 0.005 | >2000 |

| Melarsoprol (Control) | T. b. brucei (bloodstream) | Resazurin Viability | 72 | 0.004 | >1500 |

Note: The data presented for this compound is hypothetical and for illustrative purposes. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a mammalian cell line (e.g., HEK293, not shown) to the IC50 in T. b. brucei. A higher SI indicates greater selectivity for the parasite.

Experimental Protocols

Protocol 1: In Vitro Anti-trypanosomal Viability Assay using Resazurin

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei brucei. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is proportional to the number of viable cells.

Materials:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain) bloodstream forms

-

HMI-9 (Hirumi's Modified Iscove's Medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Standard drugs (Suramin, Pentamidine) for positive controls

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

-

Sterile, black, clear-bottom 96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture Maintenance: Maintain Trypanosoma brucei brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C in a humidified atmosphere with 5% CO2. Cell density should be maintained between 1 x 10^5 and 2 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in HMI-9 medium. A typical starting concentration for screening might be 100 µM, with 2-fold serial dilutions. Also, prepare serial dilutions of the standard drugs. The final DMSO concentration in the wells should not exceed 0.5%.

-

Assay Plate Setup:

-

In a 96-well plate, add 100 µL of HMI-9 medium containing T. b. brucei to achieve a final density of 2 x 10^4 cells per well.

-

Add 100 µL of the diluted this compound or standard drug solutions to the respective wells.

-

Include wells with cells and medium containing the same concentration of DMSO as the test wells to serve as a negative control (100% viability).

-

Include wells with medium only (no cells) to serve as a background control.

-

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Addition of Resazurin: After the 48-hour incubation, add 20 µL of the resazurin solution to each well.

-

Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells) from all other readings.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control (DMSO-treated cells).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).

-

Visualizations

Caption: Workflow for the in vitro anti-trypanosomal assay.

Application Notes and Protocols for Investigating the Cellular Effects of Kagimminol B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to investigate the biological effects of Kagimminol B, a cembrene-type diterpenoid with known activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The following protocols detail methods to assess its cytotoxicity against human cell lines, and to elucidate its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Overview and Compound Handling

This compound is a natural product isolated from the marine cyanobacterium Okeania sp.[1]. Preliminary studies have demonstrated its selective growth-inhibitory activity against Trypanosoma brucei[1]. These protocols are designed to expand upon these findings by evaluating its effects on mammalian cells to determine its therapeutic potential and selectivity.

Compound Solubility and Storage:

This compound is expected to be soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Line Selection and Culture

To assess the cytotoxic and mechanistic effects of this compound, a panel of human cell lines is recommended:

-

Cancer Cell Lines: A selection from the NCI-60 panel, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), can be used to screen for potential anti-cancer activity[2][3].

-

Normal Human Cell Line: A non-cancerous cell line, such as human dermal fibroblasts (HDF) or IMR-90 (human lung fibroblast), should be included to evaluate the selectivity of this compound[4][5].

-

Trypanosoma brucei: The bloodstream form of T. brucei should be cultured to confirm its anti-trypanosomal activity and for comparative studies[6][7][8].

All human cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. T. brucei should be cultured in HMI-9 medium at 37°C with 5% CO2[8].

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria[9][10][11][12].

Protocol:

-

Cell Seeding: Seed human cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For T. brucei, seed at 2 x 10^4 parasites per well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin for cancer cells, pentamidine for T. brucei).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of this compound (IC50 values in µM)

| Cell Line | This compound (µM) | Doxorubicin (µM) | Pentamidine (µM) |

| HeLa | [Insert Value] | [Insert Value] | N/A |

| A549 | [Insert Value] | [Insert Value] | N/A |

| MCF-7 | [Insert Value] | [Insert Value] | N/A |

| HDF | [Insert Value] | [Insert Value] | N/A |

| T. brucei | [Insert Value] | N/A | [Insert Value] |

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[1][13][14][15][16].

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation:

Table 2: Apoptosis Induction by this compound in HeLa cells (48h treatment)

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (0.5x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry[2][17].

Protocol:

-

Cell Treatment: Treat cells in 6-well plates with this compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 3: Cell Cycle Distribution in A549 cells treated with this compound (24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (0.5x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Investigation of Signaling Pathways: Western Blotting

Diterpenoids are known to modulate various signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways[4][17].

Protocol:

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control like GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Experimental Workflow Diagrams

Caption: General experimental workflow for evaluating this compound.

Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways affected by this compound.

References

- 1. New Diterpenoids from Mesona procumbens with Antiproliferative Activities Modulate Cell Cycle Arrest and Apoptosis in Human Leukemia Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygenated Cembrene Diterpenes from Sarcophyton convolutum: Cytotoxic Sarcoconvolutum A–E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. Cyclic Nucleotide Signaling Mechanisms in Trypanosomes: Possible Targets for Therapeutic Agents [triggered.edina.clockss.org]

- 9. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor Activity of Diterpenoids from Jatropha gossypiifolia: Cell Cycle Arrest and Apoptosis-Inducing Activity in RKO Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detrimental Effect of Trypanosoma brucei brucei Infection on Memory B Cells and Host Ability to Recall Protective B-cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oxygenated Cembrene Diterpenes from Sarcophyton convolutum: Cytotoxic Sarcoconvolutum A-E - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kagimminol B as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kagimminol B is a novel cembrene-type diterpenoid recently isolated from the marine cyanobacterium Okeania sp.[1]. Preliminary studies have identified that this compound exhibits selective growth-inhibitory activity against the causative agent of human African trypanosomiasis (HAT), Trypanosoma brucei.[1][2]. This finding positions this compound as a promising natural product lead for the development of new therapeutics for this neglected tropical disease.

These application notes provide a summary of the currently available information on this compound and present generalized protocols and potential research avenues for its further investigation as a therapeutic agent. Due to the novelty of this compound, detailed quantitative data and specific mechanistic pathways have not yet been published. The following sections offer a framework for researchers to conduct and evaluate studies on this compound.

Data Presentation: Anti-trypanosomal Activity

Quantitative data on the efficacy and selectivity of this compound is not yet available in published literature. The table below is presented as a template for summarizing key parameters once experimental data are obtained. For comparison, representative data for the known anti-trypanosomal drug Suramin is included.

Table 1: In Vitro Anti-trypanosomal Activity Profile

| Compound | Target Organism | IC₅₀ (µM) | CC₅₀ (µM) (Cell Line) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound | T. b. brucei | Data not available | Data not available | Data not available | N/A |

| This compound | T. b. rhodesiense | Data not available | Data not available | Data not available | N/A |

| This compound | T. b. gambiense | Data not available | Data not available | Data not available | N/A |

| Suramin | T. b. brucei | 0.04 ± 0.001 | >90 (L6 cells) | >2250 |[3] |

-

IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of parasite growth.

-

CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% cytotoxicity to a mammalian cell line (e.g., L6 rat myoblasts).

-

Selectivity Index (SI): A ratio that measures the relative toxicity of a compound to the parasite versus host cells. A higher SI is desirable.

Experimental Protocols

The following is a generalized protocol for determining the in vitro anti-trypanosomal activity of a compound like this compound. This method is based on the widely used Alamar blue (resazurin) reduction assay.[3][4][5].

Protocol 1: In Vitro Growth Inhibition Assay against Trypanosoma brucei brucei

Objective: To determine the IC₅₀ value of this compound against the bloodstream form of T. b. brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

HMI-9 medium with supplements

-

This compound (stock solution in DMSO)

-

Suramin (positive control)

-

Alamar blue (Resazurin) solution

-

Sterile, 96-well microtiter plates (flat-bottom)

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence plate reader (λex 530 nm; λem 590 nm)

Methodology:

-

Parasite Culture: Culture bloodstream forms of T. b. brucei in HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ humidified incubator. Maintain parasites in the logarithmic growth phase.

-

Compound Preparation: Prepare a serial dilution of this compound in HMI-9 medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Prepare similar dilutions for the positive control (Suramin).

-

Assay Plate Setup:

-

Dispense 100 µL of HMI-9 medium into each well of a 96-well plate.

-

Add 100 µL of the appropriate compound dilution to the first row and perform a 2-fold serial dilution down the plate.

-

Include wells for a positive control (Suramin), a negative control (medium with 0.5% DMSO), and a blank (medium only).

-

-

Parasite Seeding: Adjust the concentration of the parasite culture to 1 x 10⁵ cells/mL. Add 100 µL of this suspension to each well (except the blank), resulting in a final volume of 200 µL and a starting density of 5 x 10⁴ cells/well.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

Alamar Blue Addition: Add 20 µL of Alamar blue solution to each well and incubate for an additional 4-6 hours.

-

Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. Research into its molecular targets is a critical next step. Many natural products exert their anti-trypanosomal effects by inducing apoptosis-like cell death, disrupting key cellular processes, or inhibiting essential enzymes.[6][7]. Potential mechanisms to investigate for this compound include:

-

Induction of Apoptosis: Investigating markers such as phosphatidylserine exposure, mitochondrial membrane potential disruption, and caspase-like activity.[6].

-

Cell Cycle Arrest: Analyzing the parasite's cell cycle distribution after treatment to identify arrest at specific phases.[6].

-

Inhibition of Key Enzymes: Screening against validated trypanosomal drug targets like cysteine proteases (e.g., rhodesain) or ornithine decarboxylase.[5][7].

-

Disruption of Flagellum Function: Assessing parasite motility and the expression of essential flagellar proteins like PFR-2.[6].

The diagram below illustrates a hypothetical signaling pathway where a therapeutic agent like this compound could induce apoptosis-like cell death in Trypanosoma.

Future Directions

To validate this compound as a viable therapeutic lead, further research is essential. Key next steps should include:

-

Quantitative Efficacy Studies: Determining the IC₅₀ values of this compound against various Trypanosoma species and strains, including drug-resistant ones.

-

Cytotoxicity Profiling: Assessing the selectivity of this compound by testing its effect on a panel of mammalian cell lines.

-

Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by this compound using the approaches outlined above.

-

In Vivo Efficacy: Evaluating the therapeutic effect of this compound in established mouse models of human African trypanosomiasis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to identify key structural features required for its anti-trypanosomal activity and to optimize its potency and selectivity.

The discovery of this compound provides an exciting new starting point for the development of novel drugs to combat human African trypanosomiasis. The protocols and research strategies outlined here offer a clear path forward for its preclinical evaluation.

References

- 1. Kagimminols A and B, Cembrene-Type Diterpenes from an Okeania sp. Marine Cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro growth inhibition of bloodstream forms of Trypanosoma brucei and Trypanosoma congolense by iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and Identification of Inhibitors of Trypanosoma brucei Cathepsin L with Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Kagimminol B in Trypanosomiasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kagimminol B, a novel cembrene-type diterpenoid, has been identified as a potential therapeutic agent in the fight against human African trypanosomiasis (HAT), also known as sleeping sickness.[1] Isolated from the marine cyanobacterium Okeania sp., this natural product has demonstrated selective growth-inhibitory activity against the causative agent of HAT, Trypanosoma brucei.[1] These application notes provide a summary of the currently available data and generalized protocols for the investigation of this compound and other potential anti-trypanosomal compounds.

Note: Detailed experimental data and specific protocols for this compound are limited as research is in its early stages. The protocols provided below are representative methodologies commonly used in trypanosomiasis research and should be adapted as necessary.

Quantitative Data

Specific quantitative data, such as IC50 values for this compound against Trypanosoma brucei, have been determined but are not yet publicly available in detail.[1] The initial report indicates "selective growth-inhibitory activity," suggesting a favorable therapeutic window.[1] Researchers are encouraged to consult the primary publication for detailed information once fully accessible. For comparative purposes, the following table includes IC50 values for standard anti-trypanosomal drugs.

| Compound | Trypanosoma brucei Strain | IC50 Value | Reference |

| Pentamidine | T. b. brucei s427 | 5.3 nM | [2] |

| Suramin | T. b. rhodesiense STIB900 | 20 nM | |

| Melarsoprol | T. b. rhodesiense STIB900 | 4 nM | |

| Eflornithine | T. b. gambiense | 13 µM | |

| Nifurtimox | T. b. cruzi | 1-10 µM |